molecular formula C19H33N3 B4983631 N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine

N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine

Cat. No.: B4983631
M. Wt: 303.5 g/mol
InChI Key: MINSWOXZKJMWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine, commonly known as "DEPEA," is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of ethylenediamine and has been studied for its potential use in pharmacological research due to its unique structure and properties. In

Mechanism of Action

The mechanism of action of DEPEA is not fully understood, but it is thought to involve the modulation of sigma-1 receptors and the dopamine transporter. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, while inhibition of the dopamine transporter can lead to increased levels of dopamine in the brain. These effects may contribute to the potential therapeutic benefits of DEPEA.
Biochemical and Physiological Effects:
Studies have shown that DEPEA has a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is involved in cognitive function. DEPEA has also been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, DEPEA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using DEPEA in lab experiments is its availability. The compound is readily available for research purposes and can be synthesized using well-established methods. Additionally, DEPEA has been well-studied and its properties are well-documented in the literature. However, one limitation of using DEPEA in lab experiments is its potential toxicity. Studies have shown that DEPEA can be toxic at high doses, and care should be taken when handling the compound.

Future Directions

For research involving DEPEA include the development of new drugs for the treatment of neurological disorders, the study of its mechanism of action, and its potential use in other areas of research.

Synthesis Methods

The synthesis of DEPEA involves the reaction of 1-(2-phenylethyl)-4-piperidinone with diethylamine and ethylenediamine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography techniques. The synthesis of DEPEA has been well-documented in the literature, and the compound is readily available for research purposes.

Scientific Research Applications

DEPEA has been studied for its potential use in pharmacological research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory formation, and neuroprotection. DEPEA has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. These properties make DEPEA a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Properties

IUPAC Name

N',N'-diethyl-N-[1-(2-phenylethyl)piperidin-4-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3/c1-3-21(4-2)17-13-20-19-11-15-22(16-12-19)14-10-18-8-6-5-7-9-18/h5-9,19-20H,3-4,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINSWOXZKJMWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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